molecular formula C6H5ClFNO B15335063 O-(3-Chloro-4-fluorophenyl)hydroxylamine

O-(3-Chloro-4-fluorophenyl)hydroxylamine

Cat. No.: B15335063
M. Wt: 161.56 g/mol
InChI Key: IUYIDUKXDCRFFG-UHFFFAOYSA-N
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Description

O-(3-Chloro-4-fluorophenyl)hydroxylamine: is an organic compound characterized by the presence of both chloro and fluoro substituents on a phenyl ring, along with a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(3-Chloro-4-fluorophenyl)hydroxylamine typically involves the reduction of nitro compounds. One common method includes the reduction of 3-chloro-4-fluoronitrobenzene using zinc dust in the presence of ammonium chloride at elevated temperatures to yield the corresponding hydroxylamine .

Industrial Production Methods: Industrial production methods for this compound may involve similar reduction processes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalytic hydrogenation is also explored to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: O-(3-Chloro-4-fluorophenyl)hydroxylamine can undergo oxidation reactions to form nitroso compounds.

    Reduction: It can be further reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of O-(3-Chloro-4-fluorophenyl)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 3-Hydroxy-3-(2-methylphenyl)-1-(3-chloro-4-fluorophenyl)triazene
  • 3-Hydroxy-3-(3-methylphenyl)-1-(3-chloro-4-fluorophenyl)triazene
  • 3-Hydroxy-3-(4-methylphenyl)-1-(3-chloro-4-fluorophenyl)triazene

Uniqueness: O-(3-Chloro-4-fluorophenyl)hydroxylamine is unique due to its specific substitution pattern and the presence of the hydroxylamine functional group. This combination imparts distinct reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C6H5ClFNO

Molecular Weight

161.56 g/mol

IUPAC Name

O-(3-chloro-4-fluorophenyl)hydroxylamine

InChI

InChI=1S/C6H5ClFNO/c7-5-3-4(10-9)1-2-6(5)8/h1-3H,9H2

InChI Key

IUYIDUKXDCRFFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1ON)Cl)F

Origin of Product

United States

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